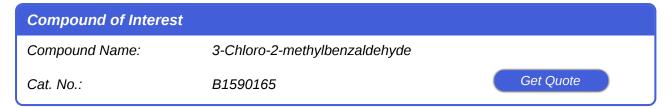


# Spectroscopic Profile of 3-Chloro-2methylbenzaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-methylbenzaldehyde**, a key intermediate in various synthetic applications. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a visual representation of the analytical workflow.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses of **3-Chloro-2-methylbenzaldehyde**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.2	S	1H	Aldehydic proton (- CHO)
~7.7 - 7.8	m	1H	Aromatic proton
~7.5 - 7.6	m	1H	Aromatic proton
~7.3 - 7.4	m	1H	Aromatic proton
~2.6	S	3H	Methyl proton (-CH₃)

Note: Predicted values based on typical shifts for substituted benzaldehydes. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~192	Carbonyl carbon (C=O)
~138	Aromatic C-Cl
~135	Aromatic C-CH₃
~134	Aromatic C-CHO
~132	Aromatic C-H
~130	Aromatic C-H
~127	Aromatic C-H
~19	Methyl carbon (-CH₃)

Note: Predicted values based on typical shifts for substituted benzaldehydes from sources like PubChem.[1]

## **Table 3: IR Spectroscopic Data**



Wavenumber (cm⁻¹)	Intensity	Assignment
~2950 - 2850	Medium	C-H stretch (methyl)
~2850 - 2750	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (carbonyl)
~1600 - 1450	Medium-Strong	C=C stretch (aromatic)
~800 - 600	Strong	C-Cl stretch

Note: These are characteristic absorption frequencies for substituted benzaldehydes.[2]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
154/156	High	[M] <sup>+</sup> Molecular ion (presence of <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
153/155	High	[M-H]+
125/127	Medium	[M-CHO]+
91	Medium	[C <sub>7</sub> H <sub>7</sub> ]+

Note: The fragmentation pattern is predicted based on the general behavior of aromatic aldehydes and halogenated compounds. The presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks.[3]

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: A sample of **3-Chloro-2-methylbenzaldehyde** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, ~0.7 mL) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).



- Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for analysis.
- ¹H NMR Acquisition: Standard acquisition parameters are employed, including a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide singlet peaks for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal.

### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A
  background spectrum is collected and subtracted from the sample spectrum to eliminate
  interference from atmospheric CO<sub>2</sub> and water vapor.
- Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

### Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas
   Chromatography (GC-MS) for volatile compounds like 3-Chloro-2-methylbenzaldehyde.
   This allows for separation from any impurities prior to mass analysis.
- Ionization: Electron Impact (EI) ionization is a common method for this type of molecule, where high-energy electrons bombard the sample, leading to ionization and fragmentation.



- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Chloro-2-methylbenzaldehyde.

#### Sample Preparation 3-Chloro-2-methylbenzaldehyde Dissolution in Thin Film / KBr Pellet (IR) Vaporization (GC-MS) Deuterated Solvent (NMR) Spectroscopic Analysis NMR Spectrometer FTIR Spectrometer GC-MS (1H & 13C) Data Acquisition & Processing FID Acquisition & Interferogram & Ion Detection & Fourier Transform Fourier Transform Mass Spectrum Generation Data Interpretation Structural Elucidation

Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

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### References

- 1. 3-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 13162662 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
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